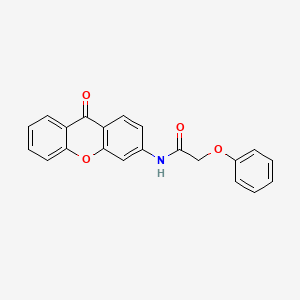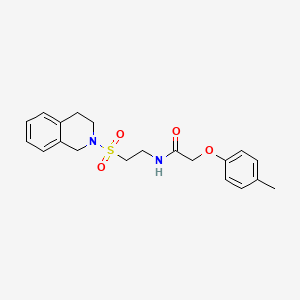
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide is a complex organic compound with interesting applications in various scientific fields. The compound features a sulfonamide group, an isoquinoline moiety, and a p-tolyloxyacetamide group, making it a molecule of interest in synthetic chemistry, pharmacology, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide typically involves multi-step organic synthesis. Here’s a general approach:
Step 1: Preparation of the 3,4-dihydroisoquinoline core by hydrogenation of isoquinoline.
Step 2: Functionalization of the core to introduce the sulfonyl group, often via sulfonyl chloride and a base.
Step 3: Formation of the p-tolyloxyacetamide group through acylation reactions.
Step 4: Coupling of these fragments under controlled conditions to form the final compound.
Reaction conditions: Typically, these reactions occur under anhydrous conditions using organic solvents like dichloromethane, and may require catalysts such as palladium on carbon for hydrogenation.
Industrial Production Methods
Scaling up the synthesis for industrial production may involve continuous flow reactors for hydrogenation and sulfonylation steps.
Optimization of reaction conditions to increase yield and purity, including temperature control, solvent choice, and reaction time adjustments.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyloxy group, forming phenolic derivatives.
Reduction: The isoquinoline moiety can be reduced further under strong reducing conditions, although this is less common.
Substitution: N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
From oxidation: Hydroxy-derivatives of the p-tolyloxyacetamide group.
From reduction: Further reduced isoquinoline derivatives.
From substitution: Various sulfonamide derivatives depending on the nucleophile used.
科学研究应用
Chemistry
As an intermediate in the synthesis of more complex molecules.
A ligand in coordination chemistry due to its ability to bind metals through the sulfonamide and isoquinoline groups.
Biology
Potential use as a building block in the synthesis of biologically active molecules.
Investigation into its effects on various enzymes due to the sulfonamide group.
Medicine
Study as a potential drug candidate, particularly in fields related to enzyme inhibition.
Research into its efficacy and safety as a therapeutic agent.
Industry
Use in the development of new materials with specific electronic or structural properties.
Incorporation into polymers or resins for specialized applications.
作用机制
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide acts primarily through its interaction with enzymes and proteins. The sulfonamide group is known to mimic the structure of sulfonamide-based drugs, allowing it to inhibit enzymes by binding to their active sites. The isoquinoline group may interact with other molecular targets, facilitating the compound's overall biological activity.
相似化合物的比较
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(p-tolyloxy)acetamide: Shares the p-tolyloxyacetamide group but features an indole instead of isoquinoline.
N-(2-(Pyridin-2-yl)ethyl)-2-(p-tolyloxy)acetamide: Similar, but with a pyridine ring.
N-(2-(Phenylsulfonyl)ethyl)-2-(p-tolyloxy)acetamide: Features a phenyl group in place of the isoquinoline moiety.
Uniqueness
The presence of the 3,4-dihydroisoquinoline structure makes this compound unique due to the specific ring structure and hydrogenation state.
Its combined features allow for specific interactions with molecular targets not seen in the similar compounds, potentially leading to unique biological activities and industrial applications.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-6-8-19(9-7-16)26-15-20(23)21-11-13-27(24,25)22-12-10-17-4-2-3-5-18(17)14-22/h2-9H,10-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHRCXRZTNLHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
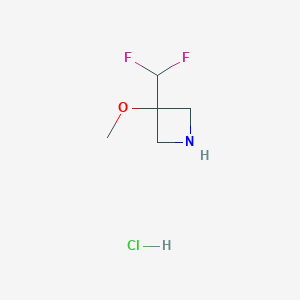
![N-[(4-chlorophenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2836447.png)
![N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2836450.png)
![Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2836452.png)
![4-phenyl-1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2836453.png)
![3-(3,4-diethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2836454.png)

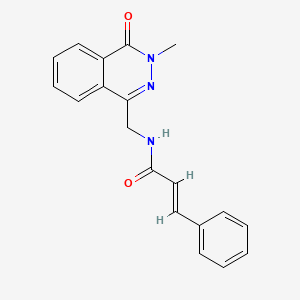
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2836458.png)
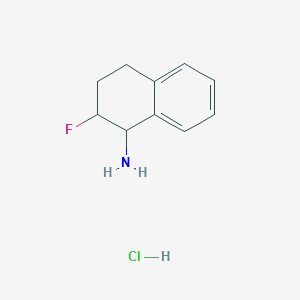

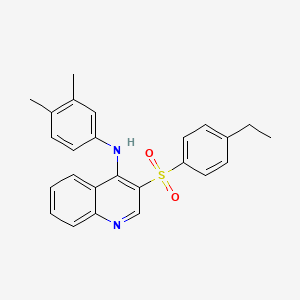
![methyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2836464.png)
